molecular formula C20H20O7 B1196646 Fibralactone CAS No. 25254-84-6

Fibralactone

Cat. No.: B1196646
CAS No.: 25254-84-6
M. Wt: 372.4 g/mol
InChI Key: XUFRUKAPNGPYSR-UFTRZQDCSA-N
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Description

Fibralactone is a naturally occurring compound isolated from the higher fungus Boreostereum vibrans It is known for its unique fused bicyclic lactone structure and its potent inhibitory activity against pancreatic lipase

Scientific Research Applications

Fibralactone has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying complex biosynthetic pathways and enzymatic reactions.

    Biology: this compound’s inhibitory activity against pancreatic lipase makes it a valuable tool for studying lipid metabolism and related biological processes.

    Medicine: Due to its potent inhibitory activity, this compound is being explored as a potential therapeutic agent for conditions such as obesity and hyperlipidemia.

    Industry: this compound’s unique structure and biological activity make it a candidate for developing new biotechnological applications, including enzyme inhibitors and bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of fibralactone involves a complex pathway that includes the shikimate and phenylalanine pathways. The direct precursor is likely para-hydroxybenzoic acid. The biosynthetic pathway includes a fascinating series of enzymatic reactions, such as single oxygenation and intramolecular cyclization of a seven-membered ring intermediate .

Industrial Production Methods

Currently, this compound is primarily obtained through extraction from Boreostereum vibrans. Industrial-scale production methods are still under development, focusing on optimizing the yield and purity of the compound through advanced biotechnological techniques.

Chemical Reactions Analysis

Types of Reactions

Fibralactone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the lactone ring, potentially altering its inhibitory activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced lactone rings, and substituted this compound molecules with enhanced or modified biological activities.

Mechanism of Action

Fibralactone exerts its effects by inhibiting pancreatic lipase, an enzyme crucial for the digestion of dietary fats. The compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This inhibition reduces the absorption of dietary fats, making this compound a potential therapeutic agent for managing obesity and related metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fibralactone’s uniqueness lies in its fused bicyclic lactone structure and its potent inhibitory activity against pancreatic lipase. Unlike other similar compounds, this compound’s biosynthetic pathway involves a unique series of enzymatic reactions, making it a valuable model for studying complex biosynthetic processes.

Properties

IUPAC Name

(1R,2S,3S,5R,11R,12R,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h3-4,6,8,11-15,23H,5,7H2,1-2H3/t11-,12+,13+,14+,15+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFRUKAPNGPYSR-UFTRZQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC=C3C(=O)O[C@H](C[C@]3([C@@H]1[C@@H]4[C@H]5[C@@H]([C@]2(C(=O)O4)O)O5)C)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948106
Record name 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyl-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25254-84-6
Record name Fibralactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025254846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyl-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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